molecular formula C22H20ClFN4OS B10937966 3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[(4-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one

3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[(4-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B10937966
M. Wt: 442.9 g/mol
InChI Key: SFDTWZXTNUFNTQ-UHFFFAOYSA-N
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Description

3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(4-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and quinazolinone moieties in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

The synthesis of 3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(4-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole moiety: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Attachment of the pyrazole to the quinazolinone core: This step may involve nucleophilic substitution reactions where the pyrazole derivative reacts with a quinazolinone precursor.

    Introduction of the fluorobenzyl group: This can be done through nucleophilic aromatic substitution or other suitable coupling reactions.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(4-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazolinone N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride could reduce specific functional groups within the molecule.

    Substitution: The chloro and fluoro groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the reactions.

Scientific Research Applications

3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(4-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE has several scientific research applications:

    Medicinal Chemistry: Due to its complex structure, it may exhibit various pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.

    Material Science: Its unique structure may make it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(4-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The pyrazole and quinazolinone moieties may bind to active sites or allosteric sites on proteins, modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(4-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE include other quinazolinone derivatives and pyrazole-containing compounds. These compounds may share some pharmacological properties but differ in their specific activities and applications. For example:

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one have been studied for their anticancer properties.

    Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole are known for their anti-inflammatory and analgesic activities.

The uniqueness of 3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(4-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE lies in its combined structural features, which may confer a distinct set of biological activities and applications.

Properties

Molecular Formula

C22H20ClFN4OS

Molecular Weight

442.9 g/mol

IUPAC Name

3-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C22H20ClFN4OS/c1-15-19(23)13-27(26-15)11-4-12-28-21(29)18-5-2-3-6-20(18)25-22(28)30-14-16-7-9-17(24)10-8-16/h2-3,5-10,13H,4,11-12,14H2,1H3

InChI Key

SFDTWZXTNUFNTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CCCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)F

Origin of Product

United States

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